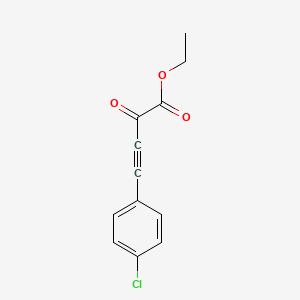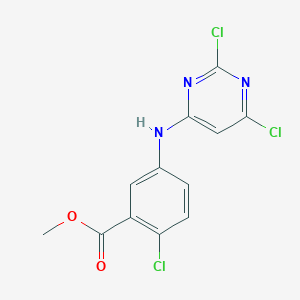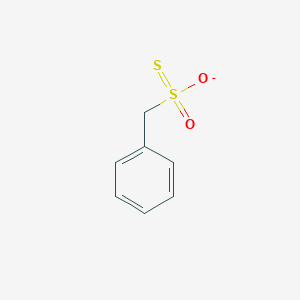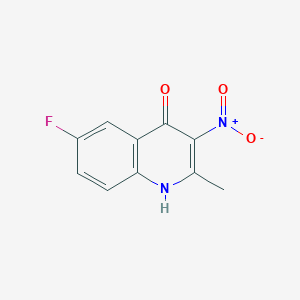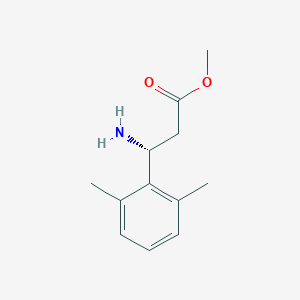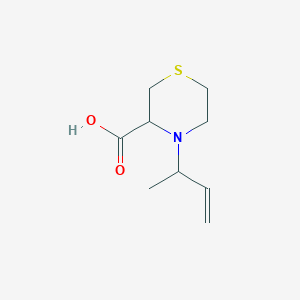![molecular formula C12H11N5O2 B12849103 3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives This compound is characterized by its unique structure, which includes a hydroxycarbamimidoyl group and a phenyl group attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
化学反応の分析
Types of Reactions
3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazine derivatives .
科学的研究の応用
3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazine derivatives and compounds with hydroxycarbamimidoyl groups. Examples include:
- 3-[(Z)-N’-hydroxycarbamimidoyl]-6-methylpyrazine-2-carboxamide
- 3-[(Z)-N’-hydroxycarbamimidoyl]-6-ethylpyrazine-2-carboxamide .
Uniqueness
What sets 3-[(Z)-N’-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H11N5O2 |
|---|---|
分子量 |
257.25 g/mol |
IUPAC名 |
3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N5O2/c13-11(17-19)9-10(12(14)18)16-8(6-15-9)7-4-2-1-3-5-7/h1-6,19H,(H2,13,17)(H2,14,18) |
InChIキー |
MHMDHQVMGLOBLV-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)/C(=N/O)/N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

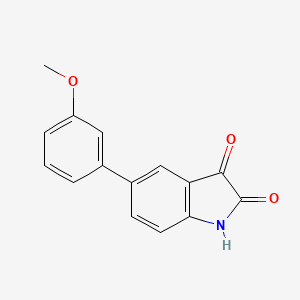
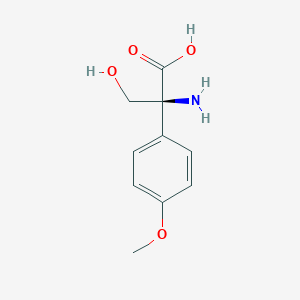

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
